

# Technical Guide: Certificate of Analysis for Avanafil-13C5,15N,d2

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## Compound of Interest

Compound Name: Avanafil-13C5,15N,d2

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This technical guide provides a comprehensive overview of the analytical profile of **Avanafil-13C5,15N,d2**, an isotopically labeled internal standard crucial for quantitative bioanalytical studies. While a specific Certificate of Analysis for a single batch was not publicly available, this document synthesizes typical analytical data and methodologies based on established research for Avanafil and its analogues.

## Compound Information

**Avanafil-13C5,15N,d2** is a stable isotope-labeled version of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.<sup>[1]</sup> The incorporation of five Carbon-13 atoms, one Nitrogen-15 atom, and two Deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Avanafil in complex biological matrices.

Parameter	Value	Reference
Product Name	Avanafil-13C5,15N,d2	[2]
Molecular Formula	C <sub>18</sub> <sup>13</sup> C <sub>5</sub> H <sub>24</sub> D <sub>2</sub> ClN <sub>6</sub> <sup>15</sup> NO <sub>3</sub>	[2]
Alternate CAS Number (Unlabeled)	330784-47-9	[2]
Intended Use	Analytical reference standard for method development, validation, and quality control.	[2]

## Quantitative Analytical Data

The following tables summarize the expected quantitative data for a representative batch of **Avanafil-13C5,15N,d2**, based on typical specifications for stable isotope-labeled internal standards.

### Table 1: Purity and Isotopic Enrichment

Test	Specification
Chemical Purity (by HPLC/UPLC)	≥ 98%
Isotopic Purity (by Mass Spectrometry)	≥ 99% for <sup>13</sup> C, ≥ 98% for <sup>15</sup> N
Deuterium Incorporation	≥ 98%

### Table 2: Chromatographic and Mass Spectrometric Parameters

Parameter	Typical Value
Retention Time (UPLC)	~5.4 min
Mass Transition (m/z)	Parent Ion > Fragment Ion (Specific values to be determined during method development)

## Experimental Protocols

Detailed methodologies for the analysis of Avanafil and its isotopically labeled forms are critical for reproducible results. The following protocols are based on published methods for Avanafil analysis.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Ultra-Performance Liquid Chromatography (UPLC)

A UPLC method is employed for the determination of chemical purity and for the separation of Avanafil from its process-related impurities.[\[3\]](#)

- Instrumentation: Agilent 1260 UHPLC system or equivalent.[\[3\]](#)
- Column: Waters ACQUITY HSS C18, 50 mm × 2.1 mm, 1.8 µm particle size.[\[3\]](#)
- Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 5.0 with formic acid.[\[3\]](#)
- Mobile Phase B: Acetonitrile.[\[3\]](#)
- Gradient: A time-based gradient from Mobile Phase A to Mobile Phase B is used to achieve separation.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35 °C.
- Detection: UV at 239 nm.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard for quantifying Avanafil in biological samples, utilizing **Avanafil-13C5,15N,d2** as an internal standard.[\[4\]](#)[\[5\]](#)

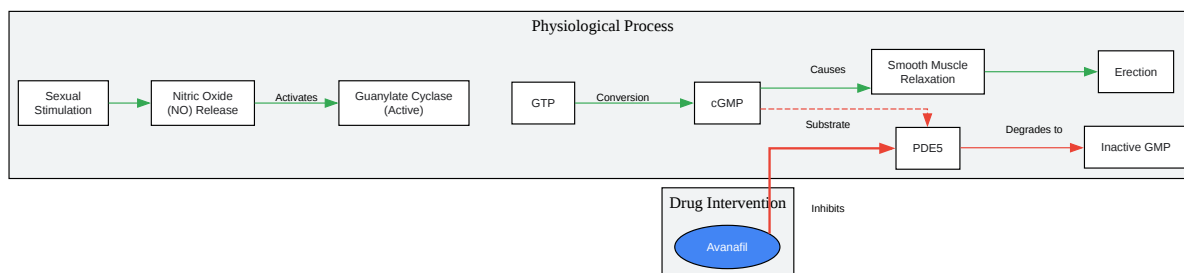
- Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Similar to the UPLC method described above, optimized for compatibility with the mass spectrometer.

- Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Mass Transitions: Specific precursor-to-product ion transitions for both Avanafil and **Avanafil-13C5,15N,d2** are monitored.

## Visualizations

### Avanafil Mechanism of Action

Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP leads to smooth muscle relaxation and increased blood flow. Avanafil prevents the degradation of cGMP by PDE5, thereby enhancing the erectile response.[1]

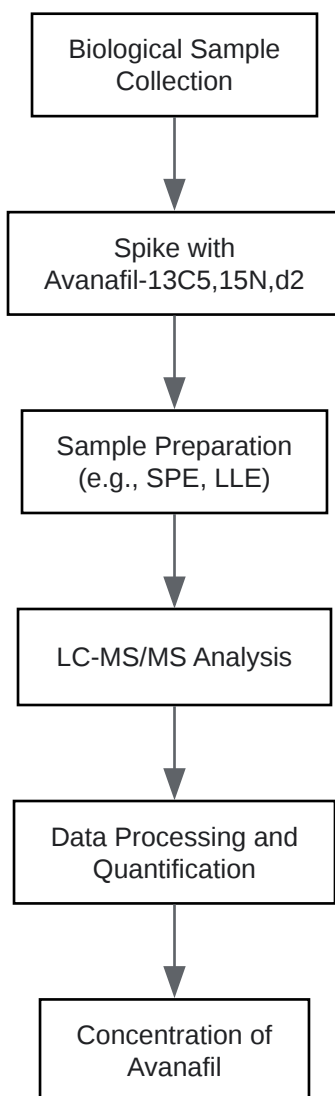


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Figure 1: Mechanism of action of Avanafil.

## Analytical Workflow for Quantification

The quantification of Avanafil in a biological sample using **Avanafil-13C5,15N,d2** as an internal standard follows a structured workflow.



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Figure 2: Workflow for bioanalytical quantification.

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- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for Avanafil-13C5,15N,d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363727#certificate-of-analysis-for-avanafil-13c5-15n-d2]

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